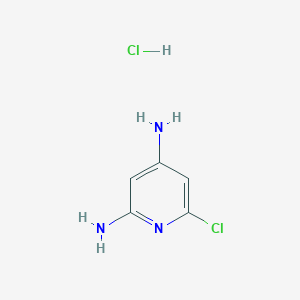![molecular formula C14H20N2O2 B2403710 (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine CAS No. 135779-00-9](/img/structure/B2403710.png)
(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine is a complex organic compound characterized by its unique structure and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 2,4,6-triethylbenzaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes and nitriles.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares some structural similarities but differs in functional groups and reactivity.
Cresol: Another aromatic compound with different substituents and chemical properties.
Uniqueness
(E)-N-({2,4,6-triethyl-3-[(E)-(hydroxyimino)methyl]phenyl}methylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role in various scientific fields highlight its significance.
Properties
IUPAC Name |
(NE)-N-[[2,4,6-triethyl-3-[(E)-hydroxyiminomethyl]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-10-7-11(5-2)14(9-16-18)12(6-3)13(10)8-15-17/h7-9,17-18H,4-6H2,1-3H3/b15-8+,16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCZCIUCJDTVGQ-BVXMOGEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1C=NO)CC)C=NO)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1/C=N/O)CC)/C=N/O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)
![2-[1-hydroxy-1-[1-hydroxy-10,13-dimethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B2403636.png)
amine dihydrochloride](/img/new.no-structure.jpg)





![2-[(Pyridin-2-yl)methoxy]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2403646.png)
![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)
![2-METHYL-4-(2-METHYLPROPYL)-1,5-DIOXO-N-(PROPAN-2-YL)-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLINE-8-CARBOXAMIDE](/img/structure/B2403649.png)
